REACTION_CXSMILES
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[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[CH3:7][CH:8]([C:12]([OH:14])=O)[C:9]([OH:11])=O.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:1][N:2]1[C:9](=[O:11])[CH:8]([CH3:7])[C:12](=[O:14])[N:5]([CH3:6])[C:3]1=[O:4]
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Name
|
|
Quantity
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75 g
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Type
|
reactant
|
Smiles
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CNC(=O)NC
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Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)C(=O)O
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
330 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the temperature was gradually raised
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Type
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TEMPERATURE
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Details
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the mixture was refluxed
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Type
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CONCENTRATION
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Details
|
The reaction solution was concentrated under reduced pressure, and benzene
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Type
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ADDITION
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Details
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was added to the residue
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Type
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FILTRATION
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Details
|
The crystals thus-deposited were collected by filtration
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Type
|
CUSTOM
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Details
|
recrystallized from benzene
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)C(C1=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |